

Technical Guide: Physical and Chemical Properties of CER8-d9

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Compound of Interest

Compound Name: CER8-d9

Cat. No.: B11936655

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **CER8-d9**, a deuterated analog of N-palmitoyl-6R-hydroxysphingosine. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the application of stable isotope-labeled lipids in their studies.

Introduction

CER8-d9 is a synthetic, deuterated form of a naturally occurring ceramide. Ceramides are a class of sphingolipids that are integral structural components of cell membranes and also function as critical signaling molecules in a variety of cellular processes, including apoptosis, cell proliferation, and differentiation. Specifically, the non-deuterated counterpart of **CER8-d9**, N-palmitoyl-6R-hydroxysphingosine, is found in human skin and plays a crucial role in maintaining the epidermal permeability barrier.

The incorporation of nine deuterium atoms into the palmitoyl chain of the molecule makes **CER8-d9** a valuable tool for researchers. Its increased mass allows it to be distinguished from its endogenous, non-deuterated counterpart by mass spectrometry. This property makes it an ideal internal standard for accurate quantification of N-palmitoyl-6R-hydroxysphingosine in biological samples and as a tracer for metabolic flux studies of ceramide pathways.

Physical and Chemical Properties

The physical and chemical properties of **CER8-d9** are summarized in the table below. This information has been compiled from various chemical suppliers and databases.

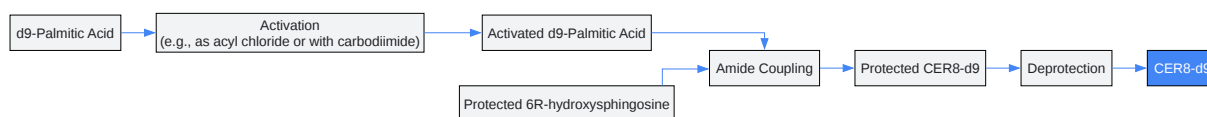
Property	Value
Systematic Name	13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(E,2S,3R,6R)-1,3,6-trihydroxyoctadec-4-en-2-yl]hexadecanamide
Synonyms	N-palmitoyl(d9) 6R-hydroxysphingosine, Ceramide (d18:1/C16:0)-d9
Molecular Formula	C ₃₄ H ₅₈ D ₉ NO ₄
Molecular Weight	562.96 g/mol
CAS Number	2260670-29-7
Physical Form	Powder
Purity	>99% (or minimum 95%, supplier dependent)
Storage Conditions	-20°C, protect from light
Solubility	Soluble in organic solvents such as methanol, ethanol, and chloroform.

Experimental Protocols

General Synthetic Approach for CER8-d9

While a specific, detailed protocol for the synthesis of **CER8-d9** is not readily available in the public domain, a general synthetic strategy can be outlined based on established methods for ceramide and deuterated lipid synthesis. The synthesis would likely involve the coupling of a deuterated fatty acid with a protected sphingoid base.

A plausible synthetic workflow is depicted below:



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Caption: General synthetic workflow for **CER8-d9**.

Methodology:

- Preparation of d9-Palmitic Acid: Deuterated palmitic acid can be synthesized via methods such as catalytic H/D exchange of palmitic acid with D₂O over a platinum catalyst.
- Activation of d9-Palmitic Acid: The deuterated fatty acid is activated to facilitate amide bond formation. This can be achieved by converting it to an acyl chloride or by using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
- Protection of 6R-hydroxysphingosine: The amino and hydroxyl groups of the 6R-hydroxysphingosine backbone that are not involved in the amide bond formation are protected with suitable protecting groups to prevent side reactions.
- Amide Coupling: The activated d9-palmitic acid is reacted with the protected 6R-hydroxysphingosine to form the amide bond, yielding the protected **CER8-d9**.
- Deprotection: The protecting groups are removed to yield the final product, **CER8-d9**.
- Purification: The final product is purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Quantification of Endogenous Ceramides using CER8-d9 as an Internal Standard by LC-MS/MS

This protocol describes a general method for the quantification of endogenous N-palmitoyl-6R-hydroxysphingosine in a biological matrix (e.g., plasma, tissue homogenate) using **CER8-d9** as an internal standard.

Materials:

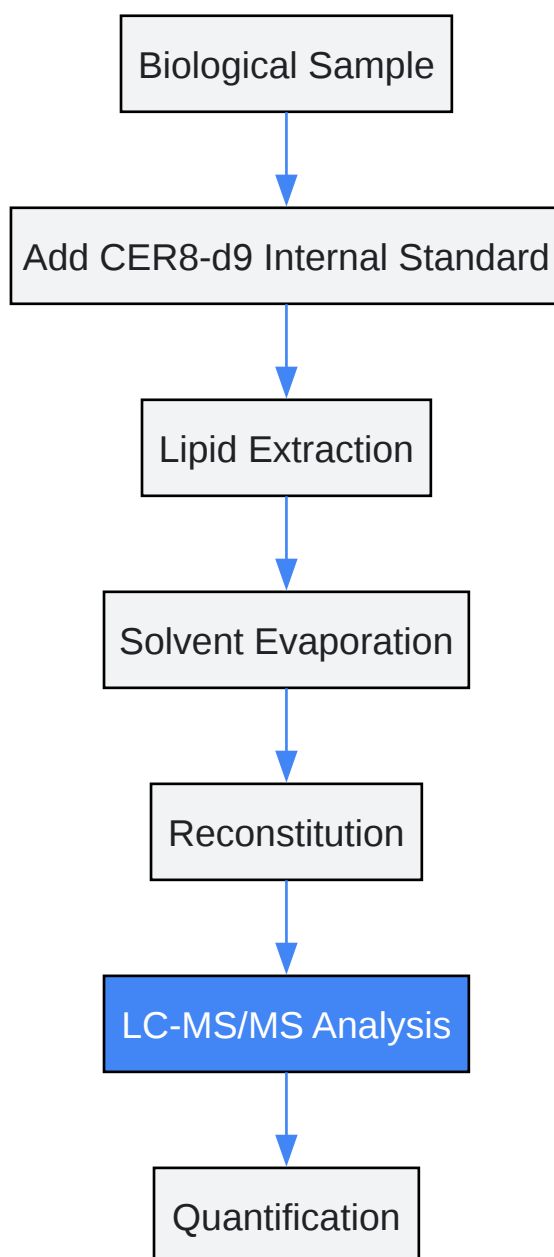
- Biological sample (e.g., plasma, tissue homogenate)
- **CER8-d9** internal standard solution of known concentration
- Extraction solvent (e.g., chloroform:methanol 2:1, v/v)
- LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a UHPLC system)
- C18 reverse-phase column

Procedure:

- Sample Preparation:
 - Thaw the biological sample on ice.
 - To a known volume or weight of the sample, add a known amount of the **CER8-d9** internal standard solution.
 - Perform lipid extraction by adding the extraction solvent, followed by vortexing and centrifugation to separate the organic and aqueous phases.
 - Collect the organic phase containing the lipids.
 - Evaporate the solvent under a stream of nitrogen.
 - Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
- LC-MS/MS Analysis:
 - Inject the reconstituted sample onto the LC-MS/MS system.

- Separate the lipids using a C18 reverse-phase column with a gradient elution profile.
- Detect the analytes using the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM). The MRM transitions to monitor would be the precursor ion to a specific product ion for both the endogenous ceramide and **CER8-d9**.

The workflow for this analytical procedure is outlined below:



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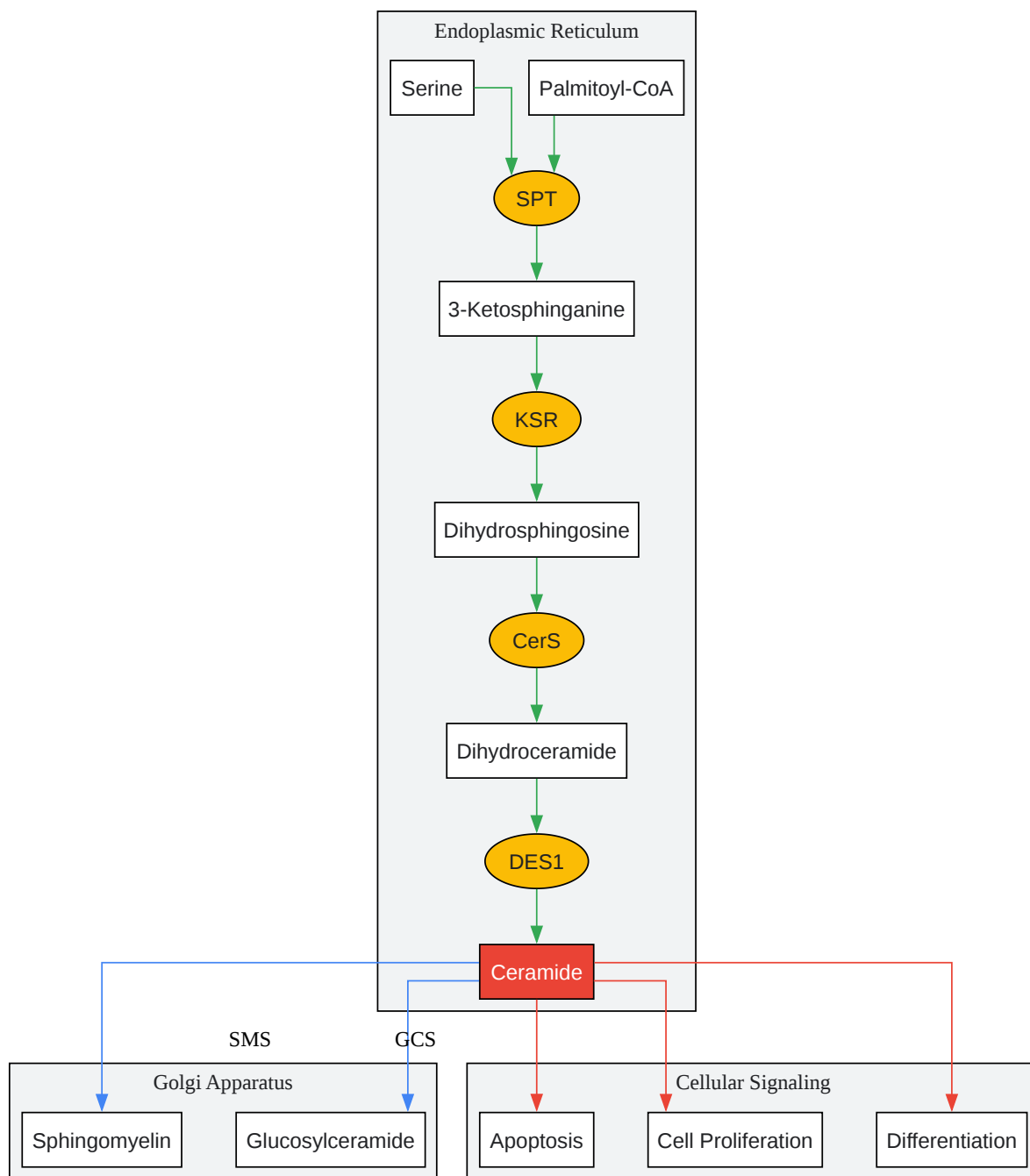
Caption: Workflow for ceramide quantification using LC-MS/MS.

Biological Context and Signaling

Ceramides, including the non-deuterated counterpart of **CER8-d9**, are key players in maintaining the integrity of the skin barrier. They are synthesized in the epidermis and are crucial components of the extracellular lipid matrix in the stratum corneum. Deficiencies in ceramide levels are associated with various skin conditions, such as atopic dermatitis and psoriasis.

Beyond their structural role, ceramides are also bioactive molecules that can trigger various signaling cascades. The de novo synthesis pathway of ceramides is a central metabolic route that can be influenced by various cellular stimuli.

The following diagram illustrates a simplified overview of the de novo ceramide synthesis pathway and its central role in sphingolipid metabolism.



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Caption: De novo ceramide synthesis and its role in signaling.

This pathway begins with the condensation of serine and palmitoyl-CoA in the endoplasmic reticulum, catalyzed by serine palmitoyltransferase (SPT). Through a series of enzymatic reactions, ceramide is synthesized. Ceramide can then be further metabolized in the Golgi apparatus to form more complex sphingolipids like sphingomyelin and glucosylceramide, or it can act as a signaling molecule to regulate cellular processes such as apoptosis, proliferation, and differentiation.

Conclusion

CER8-d9 is a valuable and versatile tool for researchers in the field of lipidomics and drug development. Its well-defined physical and chemical properties, coupled with its utility as an internal standard and metabolic tracer, make it an indispensable reagent for studying the complex roles of ceramides in health and disease. This guide provides a foundational understanding of **CER8-d9** and offers practical insights into its application in a research setting.

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